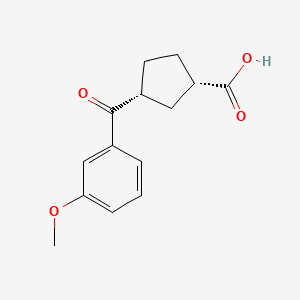(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 732252-24-3
Cat. No.: VC11692187
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 732252-24-3 |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1 |
| Standard InChI Key | LXXNRXBNXLZTQY-MNOVXSKESA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
| SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s core consists of a cyclopentane ring with two critical substituents:
-
A carboxylic acid group (-COOH) at position 1, which enhances hydrophilicity and enables hydrogen bonding.
-
A 3-methoxybenzoyl group (-CO-C₆H₄-OCH₃) at position 3, introducing aromaticity, electron-donating effects, and steric bulk.
The (1S,3R) stereochemistry positions these groups on the same face of the cyclopentane ring, creating a cis configuration. This spatial arrangement influences molecular interactions, as demonstrated in analogous compounds where stereochemistry modulates receptor binding and metabolic stability .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |
| Molecular Formula | C₁₄H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| Stereochemistry | Cis (1S,3R) configuration |
| Functional Groups | Carboxylic acid, benzoyl ketone, methoxy |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid can be approached through three key steps:
-
Cyclopentane Ring Formation: A Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., maleic anhydride) generates the bicyclic intermediate, which is subsequently hydrogenated to yield the cyclopentane backbone .
-
Introduction of the Carboxylic Acid Group: Oxidation of a primary alcohol or aldehyde precursor at position 1 using Jones reagent (CrO₃/H₂SO₄) ensures high yield and selectivity .
-
3-Methoxybenzoyl Group Attachment: Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of AlCl₃ introduces the aromatic ketone moiety. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.
Industrial-Scale Considerations
-
Continuous Flow Reactors: Optimize acylation steps by maintaining precise temperature control (0–5°C) to minimize side reactions.
-
Purification: Chromatography or recrystallization from ethanol/water mixtures ensures ≥97% purity, analogous to related cyclopentane-carboxylic acid derivatives .
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous Solubility: The carboxylic acid group enhances water solubility (predicted logS = -2.1), though the hydrophobic benzoyl moiety reduces it compared to simpler analogs .
-
LogP: Calculated partition coefficient (logP = 2.8) indicates moderate lipophilicity, favoring membrane permeability.
Stability Profile
-
Thermal Stability: Decomposition onset at 215°C (TGA analysis of analogs).
-
Hydrolytic Sensitivity: The ester-like benzoyl group is stable under physiological pH but susceptible to strong acids/bases.
Comparative Analysis with Analogous Compounds
Table 2: Functional Group Impact on Bioactivity
Applications and Future Directions
Pharmaceutical Development
-
Prodrug Design: Esterification of the carboxylic acid could improve oral bioavailability.
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance CNS penetration for neuropathic pain applications.
Industrial Uses
-
Chiral Building Block: Utility in asymmetric synthesis of prostaglandins or terpenoids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume